molecular formula C12H11ClN2O3S2 B3125022 Isopropyl 5-[(4-chlorophenyl)sulfinyl]-1,2,3-thiadiazole-4-carboxylate CAS No. 321431-04-3

Isopropyl 5-[(4-chlorophenyl)sulfinyl]-1,2,3-thiadiazole-4-carboxylate

Cat. No. B3125022
CAS RN: 321431-04-3
M. Wt: 330.8 g/mol
InChI Key: PKVULUIFJDQCRJ-UHFFFAOYSA-N
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Description

Isopropyl 5-[(4-chlorophenyl)sulfinyl]-1,2,3-thiadiazole-4-carboxylate is a chemical compound with the molecular formula C12H11ClN2O3S2 . It contains several functional groups including a sulfinyl group, a thiadiazole ring, and a carboxylate ester .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom . The sulfinyl group attached to the thiadiazole ring would contribute to the polarity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfinyl group and the ester could increase its polarity, potentially affecting its solubility in various solvents .

Scientific Research Applications

Antimicrobial and Biological Activities

Isopropyl 5-[(4-chlorophenyl)sulfinyl]-1,2,3-thiadiazole-4-carboxylate, as part of the thiadiazole derivatives, has been studied for its broad pharmacological activities. Thiadiazole compounds exhibit significant biological activities, including antimicrobial, anti-inflammatory, anti-tubercular, antidiabetic, and anticancer properties. Their structure-activity relationship (SAR) has been explored to develop newer compounds with enhanced efficacy and safety. The antimicrobial activity of thiadiazole derivatives, including their potential against various microbial strains, underscores the importance of this class of compounds in therapeutic research and development (Alam, 2018).

Organic Synthesis and Pharmaceutical Impurities

Research into the synthesis and identification of pharmaceutical impurities of proton pump inhibitors highlights the significance of thiadiazole compounds. The novel synthetic methods developed for compounds like omeprazole, which share structural similarities with thiadiazole derivatives, provide insights into the optimization of pharmaceutical production processes. These methods facilitate the understanding of impurity formation and control, which is crucial for the manufacturing of safe and effective pharmaceuticals (Saini et al., 2019).

Sulfonamide Compounds and Therapeutic Applications

Sulfonamide compounds, which may share functional groups or structural motifs with isopropyl 5-[(4-chlorophenyl)sulfinyl]-1,2,3-thiadiazole-4-carboxylate, have been extensively explored for their therapeutic applications. These compounds are integral to various clinically used drugs, including diuretics, carbonic anhydrase inhibitors, antiepileptics, and antipsychotic medications. The research underscores the versatility of the sulfonamide moiety in drug design and its potential for the development of novel therapeutics targeting a wide range of diseases (Carta et al., 2012).

Antioxidant Properties and Biological Effects

The antioxidant and biological effects of phenolic acids, including chlorogenic acid (CGA), have been thoroughly investigated. CGA, which shares some functional similarities with thiadiazole derivatives, exhibits a wide range of therapeutic roles such as antioxidant, antibacterial, hepatoprotective, and neuroprotective activities. This review underscores the potential of CGA and related compounds in managing and treating various metabolic disorders, highlighting the importance of exploring structurally diverse compounds for their multifaceted biological activities (Naveed et al., 2018).

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .

properties

IUPAC Name

propan-2-yl 5-(4-chlorophenyl)sulfinylthiadiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3S2/c1-7(2)18-11(16)10-12(19-15-14-10)20(17)9-5-3-8(13)4-6-9/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVULUIFJDQCRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(SN=N1)S(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl 5-[(4-chlorophenyl)sulfinyl]-1,2,3-thiadiazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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